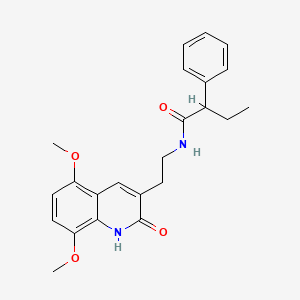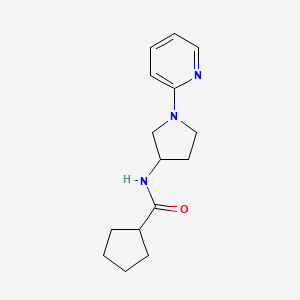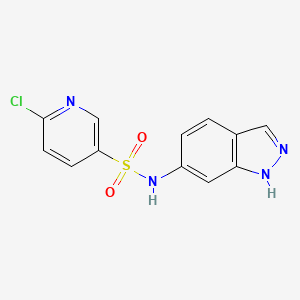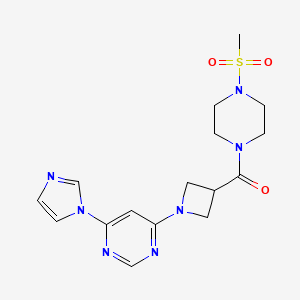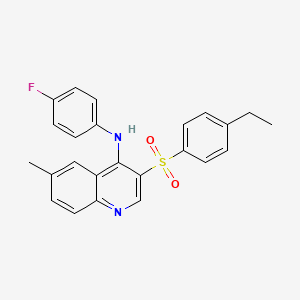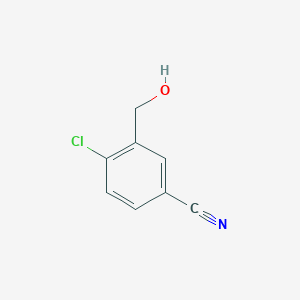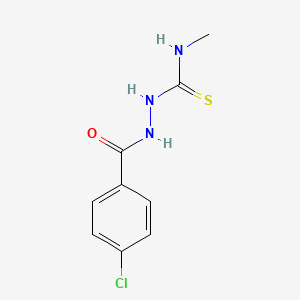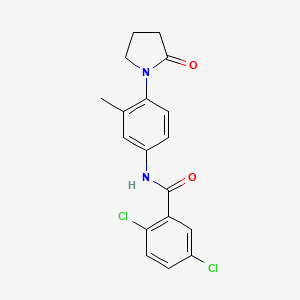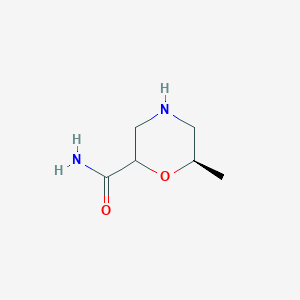
(6R)-6-methylmorpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-methylmorpholine-2-carboxamide, also known as MMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCA is a chiral compound with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol.
Mecanismo De Acción
The mechanism of action of (6R)-6-methylmorpholine-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. (6R)-6-methylmorpholine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
(6R)-6-methylmorpholine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that (6R)-6-methylmorpholine-2-carboxamide inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (6R)-6-methylmorpholine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6R)-6-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (6R)-6-methylmorpholine-2-carboxamide is also a chiral compound, making it a useful building block for the synthesis of chiral molecules. However, one limitation of (6R)-6-methylmorpholine-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for the study of (6R)-6-methylmorpholine-2-carboxamide. One area of research is the development of (6R)-6-methylmorpholine-2-carboxamide-based drugs for the treatment of various diseases. Another area of research is the use of (6R)-6-methylmorpholine-2-carboxamide as a chiral building block for the synthesis of biologically active molecules. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-methylmorpholine-2-carboxamide and its effects in vivo.
Métodos De Síntesis
(6R)-6-methylmorpholine-2-carboxamide can be synthesized through a multistep process starting from 2-methyl-1,3-propanediol. The synthesis involves the conversion of 2-methyl-1,3-propanediol to 2-methyl-2-nitropropane-1,3-diol, followed by reduction to 2-methyl-1,3-propanediol-2-nitropropane. The final step involves the reaction of 2-methyl-1,3-propanediol-2-nitropropane with morpholine in the presence of a catalyst to produce (6R)-6-methylmorpholine-2-carboxamide.
Aplicaciones Científicas De Investigación
(6R)-6-methylmorpholine-2-carboxamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, (6R)-6-methylmorpholine-2-carboxamide has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. (6R)-6-methylmorpholine-2-carboxamide has also been used as a chiral building block in the synthesis of biologically active molecules.
Propiedades
IUPAC Name |
(6R)-6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R)-6-methylmorpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

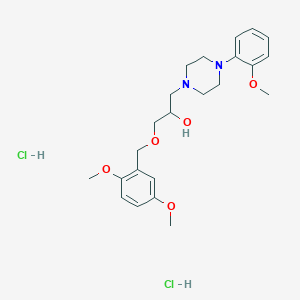
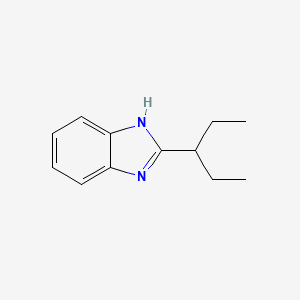
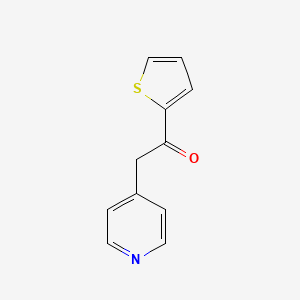
![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![2-Chloro-N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2909564.png)
